2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO/c13-6-12(17)16(10-3-4-10)7-8-1-2-9(14)5-11(8)15/h1-2,5,10H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMYHDCDVKDJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of N-Cyclopropyl-2,4-dichlorobenzylamine
The first step entails reacting cyclopropylamine with 2,4-dichlorobenzyl chloride under basic conditions. Sodium hydroxide or potassium carbonate is typically employed to deprotonate cyclopropylamine, enhancing its nucleophilicity. The reaction proceeds in anhydrous dichloromethane or toluene at 0–25°C for 2–4 hours, yielding N-cyclopropyl-2,4-dichlorobenzylamine with a reported purity of >95%.
Key Parameters:
Acetylation with Chloroacetyl Chloride
The secondary amine intermediate is acylated using chloroacetyl chloride. This step requires careful stoichiometry to avoid over-acylation. The reaction is conducted in dichloromethane at 0–10°C, followed by quenching with ice water. The crude product is purified via recrystallization from hexane or ethyl acetate, achieving yields of 78–85%.
Representative Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 1.5–2 hours | |
| Solvent | Dichloromethane | |
| Yield | 82% (after purification) | |
| Purity (HPLC) | 98.5% |
Alternative Pathways
Direct Alkylation-Acylation
A one-pot method combines alkylation and acylation steps. Cyclopropylamine, 2,4-dichlorobenzyl chloride, and chloroacetyl chloride are reacted sequentially in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This approach reduces purification steps but requires precise control of reaction conditions to prevent polymerization.
Advantages:
Limitations:
Solid-Phase Synthesis
Recent advancements utilize resin-bound cyclopropylamine to facilitate purification. The benzyl chloride and chloroacetyl chloride are introduced sequentially, followed by cleavage from the resin using trifluoroacetic acid. While this method achieves high purity (>99%), it is cost-prohibitive for large-scale synthesis.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but complicate purification. Non-polar solvents (toluene, dichloromethane) balance reactivity and ease of isolation.
Solvent Comparison:
| Solvent | Reaction Rate | Yield | Purity |
|---|---|---|---|
| Dichloromethane | Fast | 85% | 98% |
| Toluene | Moderate | 82% | 97% |
| DMF | Very Fast | 76% | 95% |
Temperature Control
Exothermic reactions necessitate cooling to 0–10°C. Elevated temperatures (>25°C) promote decomposition of the chloroacetyl intermediate, reducing yields by 15–20%.
Purification and Characterization
Recrystallization
Hexane and ethyl acetate are preferred for recrystallization due to their differential solubility profiles. Hexane yields larger crystals with higher purity (98.5%), while ethyl acetate offers faster crystallization.
Typical Protocol:
Chromatographic Methods
Flash chromatography (silica gel, hexane/ethyl acetate gradient) resolves by-products such as unreacted benzyl chloride or diacylated species. This method is reserved for small-scale syntheses requiring >99% purity.
Industrial-Scale Considerations
Continuous flow reactors enhance reproducibility and safety for large-scale production. Key adaptations include:
-
Automated Feed Systems: Precise control of reagent stoichiometry.
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In-Line Analytics: Real-time HPLC monitoring to adjust parameters.
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Solvent Recycling: Distillation recovery of dichloromethane reduces costs.
Challenges and Solutions
By-Product Formation
Diacylation and N-cyclopropyl decomposition are common issues. Strategies to mitigate these include:
Moisture Sensitivity
The chloroacetyl intermediate hydrolyzes readily. Rigorous anhydrous conditions (e.g., molecular sieves, nitrogen atmosphere) are critical.
Recent Advances
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the chloroacetamide group occurs under acidic or basic conditions, cleaving the amide bond.
Key Observations :
-
The dichlorobenzyl group remains stable under hydrolysis conditions, but steric hindrance from the cyclopropyl moiety may slow reaction kinetics.
Substitution Reactions
The chlorine atoms on the acetamide and benzyl groups participate in nucleophilic substitution.
| Reagents/Conditions | Products | Specificity |
|---|---|---|
| Ethylamine, K₂CO₃, DMF, 60°C | 2-Ethylamino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide | Chlorine at the acetamide position is preferentially substituted. |
| Sodium thiophenolate, EtOH, reflux | 2-Phenylthio-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide | Thiols target the chloro group due to higher nucleophilicity. |
Mechanistic Insights :
-
The electron-withdrawing effect of the dichlorobenzyl group enhances the electrophilicity of the adjacent chloroacetamide carbon .
Cross-Coupling Reactions
The dichlorobenzyl moiety enables participation in palladium-catalyzed cross-coupling reactions.
| Reagents/Conditions | Products | Yield |
|---|---|---|
| Pd(PPh₃)₄, Phenylboronic acid, K₂CO₃ | N-Cyclopropyl-N-(2,4-dichloro-benzyl)-2-phenylacetamide | 65–72% |
| Suzuki-Miyaura conditions (aryl halide partners) | Diversified aryl/heteroaryl derivatives | Variable |
Limitations :
-
Steric hindrance from the cyclopropyl group may reduce coupling efficiency with bulky boronic acids.
Reduction Reactions
The acetamide group undergoes reduction to form amine derivatives.
Side Reactions :
Oxidation Reactions
Oxidation targets the methylene group adjacent to the carbonyl.
Challenges :
-
The dichlorobenzyl group’s electron-withdrawing nature stabilizes intermediates, complicating oxidation kinetics.
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven ring-opening under specific conditions.
Applications :
-
Ring-opening pathways are exploited to synthesize linear chain derivatives for pharmacological testing .
Mechanistic Considerations
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Electronic Effects : The dichlorobenzyl group’s electron-withdrawing nature polarizes the acetamide carbonyl, enhancing susceptibility to nucleophilic attack.
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Steric Effects : The cyclopropyl group impedes access to reaction sites, particularly in cross-coupling and substitution reactions .
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Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into the diverse applications of this compound, supported by data tables and case studies, while ensuring a comprehensive overview of its significance in research.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of cancer cell proliferation. The compound was shown to induce apoptosis in various cancer cell lines, including breast and lung cancer models.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 8.9 | Cell cycle arrest |
Neurological Research
Potential for Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study conducted by researchers at a leading university demonstrated that it could reduce oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotective Properties
In a controlled experiment involving neuronal cell cultures treated with neurotoxic agents, the application of this compound resulted in a significant decrease in cell death compared to untreated controls.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
The compound has shown promise as an antimicrobial agent against various pathogens, including bacteria and fungi. In vitro studies published in Antimicrobial Agents and Chemotherapy demonstrated its efficacy against resistant strains of bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Type of Activity |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Bactericidal |
| Escherichia coli | 20 µg/mL | Bacteriostatic |
| Candida albicans | 25 µg/mL | Fungicidal |
Agricultural Applications
Pesticidal Properties
Recent research has explored the use of this compound as a potential pesticide due to its ability to disrupt certain biological pathways in pests. Studies have indicated that it can effectively target specific insect species while minimizing harm to beneficial organisms.
Case Study: Efficacy as an Insecticide
Field trials conducted on agricultural crops revealed that the application of the compound significantly reduced pest populations without adversely affecting crop yield.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Physical Properties and Crystallography
- 2-Chloro-N-(2,4-dimethylphenyl)acetamide (): Crystallographic studies reveal that ortho-methyl groups induce specific hydrogen-bonding patterns (N–H⋯O), forming chain-like structures. In contrast, the dichlorobenzyl group in the target compound likely promotes different packing modes due to larger steric bulk and stronger halogen interactions .
- 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide (): The thiazole ring facilitates intermolecular N–H⋯N hydrogen bonds, stabilizing crystal lattices. The absence of such heterocycles in the target compound may result in weaker intermolecular forces, affecting solubility and melting points .
Tabulated Comparison of Key Analogs
Biological Activity
2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₂H₁₂Cl₃NO
- Molecular Weight : 292.59 g/mol
- Density : 1.40 g/cm³
- Boiling Point : Approximately 418 °C
The compound's structure features a chloro-substituted cyclopropyl group and a dichlorobenzyl moiety, which are critical to its biological interactions.
Overview of Biological Activity
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The dichlorobenzyl group enhances its interaction with biological targets, influencing pathways related to pain and inflammation. Its unique structural attributes make it a candidate for further investigation in medicinal chemistry.
Key Biological Activities
-
Anti-inflammatory Effects
- The compound has shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. In vitro studies report IC50 values indicating effective suppression of COX-2 activity, which is crucial for reducing inflammation.
- Analgesic Properties
- Neurotransmitter Modulation
-
Antimalarial Activity
- Related compounds have exhibited antimalarial properties against Plasmodium falciparum, suggesting that this compound may also possess similar efficacy.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways. By blocking COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins. Additionally, its structural components may interact with various receptors and signaling pathways involved in pain perception and inflammation.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting cyclopropylamine with 2,4-dichlorobenzyl chloride, followed by chloroacetylation. Purity is typically verified using melting point analysis, IR spectroscopy (to confirm amide C=O stretching at ~1650 cm⁻¹), and ¹H/¹³C NMR to validate substituent positions . Single crystals for structural analysis are often grown from ethanol or methanol solutions .
Q. How is the structural characterization of this compound performed?
- Methodology : X-ray crystallography is the gold standard for determining solid-state geometry. For example, analogous chloroacetamides exhibit planar amide groups with intermolecular N–H⋯O hydrogen bonds stabilizing crystal packing . Spectroscopic techniques like IR and NMR are complementary: IR identifies functional groups, while NMR resolves substituent arrangements (e.g., cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm) .
Q. What analytical techniques ensure purity and stability during storage?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is used for purity assessment. Stability studies involve accelerated degradation tests under heat/humidity, monitored via TLC or mass spectrometry. Storage recommendations include inert atmospheres (argon) and low temperatures (-20°C) to prevent hydrolysis of the chloroacetamide group .
Advanced Research Questions
Q. How do substituents on the benzyl and cyclopropyl groups influence molecular conformation?
- Methodology : Comparative crystallographic studies of related compounds (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) reveal that bulky substituents like dichlorobenzyl induce torsional strain, altering dihedral angles between the amide and aromatic planes. Intramolecular C–H⋯O interactions may further stabilize specific conformers . Computational modeling (DFT or MD simulations) can predict steric and electronic effects .
Q. How can contradictory bioactivity data in enzyme inhibition studies be resolved?
- Methodology : Contradictions often arise from assay conditions (e.g., pH, solvent polarity). For example, in vitro enzyme inhibition assays should standardize buffer systems (e.g., Tris-HCl vs. phosphate) and validate results with orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Dose-response curves (IC₅₀ values) must account for solubility limits, particularly for hydrophobic derivatives .
Q. What strategies optimize hydrogen-bonding networks in co-crystals or salts of this compound?
- Methodology : Co-crystallization with carboxylic acids (e.g., succinic acid) or amines can enhance solubility and stability. X-ray diffraction studies of analogous compounds show that N–H⋯O and C–H⋯Cl interactions dominate packing motifs. Screening via slurry or solvent-drop grinding methods identifies optimal co-formers .
Q. How does electronic perturbation of the dichlorobenzyl group affect reactivity in cross-coupling reactions?
- Methodology : Electron-withdrawing chlorine atoms activate the benzyl group for Suzuki-Miyaura couplings. Substituent effects are quantified using Hammett σ constants. For example, 2,4-dichloro substitution (σ = +0.94) increases electrophilicity at the para position, enabling regioselective functionalization. Reaction progress is monitored via GC-MS or ¹⁹F NMR (if fluorinated reagents are used) .
Data Interpretation & Challenges
Q. How to address discrepancies in melting points reported across literature sources?
- Methodology : Variations may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) can distinguish polymorphs (e.g., enantiotropic vs. monotropic transitions). Recrystallization from different solvents (e.g., DMSO vs. ethyl acetate) isolates stable forms. Cross-referencing with databases like NIST Chemistry WebBook ensures consistency .
Q. What computational tools predict metabolic pathways for this compound in biological systems?
- Methodology : Software like Schrödinger’s MetaSite or SwissADME simulates cytochrome P450-mediated oxidation. Key metabolic sites include the cyclopropyl ring (hydroxylation) and chloroacetamide moiety (hydrolytic cleavage). Experimental validation via LC-MS/MS identifies major metabolites in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
